pyrrolidine MCHR1 antagonist 1

Beschreibung

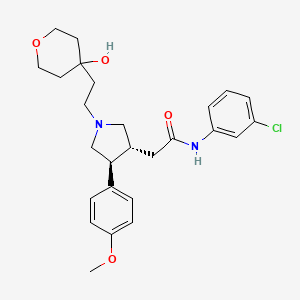

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H33ClN2O4 |

|---|---|

Molekulargewicht |

473.0 g/mol |

IUPAC-Name |

N-(3-chlorophenyl)-2-[(3R,4S)-1-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide |

InChI |

InChI=1S/C26H33ClN2O4/c1-32-23-7-5-19(6-8-23)24-18-29(12-9-26(31)10-13-33-14-11-26)17-20(24)15-25(30)28-22-4-2-3-21(27)16-22/h2-8,16,20,24,31H,9-15,17-18H2,1H3,(H,28,30)/t20-,24+/m0/s1 |

InChI-Schlüssel |

OLINDOIRFAZHRH-GBXCKJPGSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2CC(=O)NC3=CC(=CC=C3)Cl)CCC4(CCOCC4)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C2CN(CC2CC(=O)NC3=CC(=CC=C3)Cl)CCC4(CCOCC4)O |

Herkunft des Produkts |

United States |

Discovery and Chemical Evolution of Pyrrolidine Mchr1 Antagonist 1

Initial Identification and Lead Series Genesis

The journey toward pyrrolidine (B122466) MCHR1 antagonist 1 began with the identification of a related, but distinct, chemical scaffold. High-throughput screening (HTS) efforts identified a substituted 4-aminopiperidine (B84694) as a hit with activity against the MCHR1 receptor. This initial hit served as the starting point for a medicinal chemistry campaign.

Subsequent structural modifications of this piperidine (B6355638) scaffold led to the identification of several active MCHR1 antagonists. One of the key optimization strategies involved the contraction of the piperidine ring to a pyrrolidine ring. This modification resulted in a significant enhancement of MCHR1 activity, giving rise to the 3-aminopyrrolidine (B1265635) series. (S)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide was identified as a potent antagonist from this new series.

Another approach that contributed to the genesis of this lead series was "chemotype hopping." This strategy utilizes annotated databases of chemically feasible fragments to identify novel scaffolds that can mimic the key pharmacophoric features of a known active compound. This method allows for the exploration of new chemical space, potentially leading to compounds with improved properties, such as enhanced potency or better ADME (absorption, distribution, metabolism, and excretion) profiles, while moving away from existing intellectual property. nih.gov

It was within this context of scaffold exploration and optimization that pyrrolidine MCHR1 antagonist 1 was discovered, a compound possessing moderate potency. benthamdirect.comacs.org However, further profiling of this initial lead compound revealed a significant liability: it was found to be an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. benthamdirect.comacs.org hERG inhibition is a major concern in drug development as it can lead to cardiac arrhythmias. This finding necessitated a focused effort to redesign the molecule to mitigate this off-target activity while maintaining or improving its affinity for MCHR1.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies of Pyrrolidine Derivatives

With this compound as a starting point, a detailed investigation into the structure-activity relationships (SAR) of this class of compounds was undertaken. The primary goals were to enhance MCHR1 potency and reduce hERG inhibition.

A key structural feature of the initial lead compounds was a benzamide (B126) group. Medicinal chemists explored modifications to this part of the molecule to improve its interaction with the MCHR1 receptor. A pivotal discovery was that increasing the acidity of the amide proton through the conversion of the benzamide in the lead compound to an anilide resulted in a significant boost in MCHR1 potency. benthamdirect.comacs.org This modification led to antagonists with single-digit nanomolar activity, a considerable improvement over the initial moderate potency of this compound. benthamdirect.comacs.org

The following table illustrates the impact of this modification on MCHR1 potency:

| Compound | Core Structure | R Group | MCHR1 Potency (IC50) |

| Lead Compound Analog | Pyrrolidine-Benzamide | - | Moderate |

| Optimized Compound Analog | Pyrrolidine-Anilide | - | Single-digit nM |

This table is illustrative and based on the described SAR findings.

The dimethoxyphenyl ring present in this compound was identified as a potential contributor to its hERG liability. Lipophilic and aromatic moieties are often associated with hERG channel binding. Therefore, a systematic exploration of the effects of replacing this ring system was a critical part of the SAR studies.

Researchers discovered that replacing the dimethoxyphenyl ring with alkyl groups that possess increased polarity led to a dramatic reduction in hERG inhibition. benthamdirect.comacs.org This strategy is a common approach in medicinal chemistry to mitigate hERG risk, as reducing lipophilicity and introducing polar functionality can disrupt the key interactions with the hERG channel. nih.gov

The following table summarizes the effect of this substituent change on hERG inhibition:

| Compound | R' Group | hERG Inhibition |

| This compound Analog | Dimethoxyphenyl | Significant |

| Optimized Compound Analog | Polar Alkyl Group | Dramatically Reduced |

This table is illustrative and based on the described SAR findings.

Structural Modifications for MCHR1 Potency Optimization

Strategies for Compound Class Refinement and Lead Optimization

The refinement of the pyrrolidine MCHR1 antagonist class and the optimization of lead compounds involved a multi-pronged approach aimed at achieving a balanced profile of potency, selectivity, and safety.

The primary strategy was to decouple MCHR1 potency from hERG liability. The successful implementation of this strategy, as detailed above, involved the targeted modification of different parts of the molecule to address each of these parameters independently. The conversion of the benzamide to an anilide enhanced potency, while the replacement of the lipophilic aromatic ring with polar alkyl groups reduced hERG inhibition. benthamdirect.comacs.org

Beyond hERG, other aspects of the drug's profile were also considered during lead optimization. These included:

Metabolic Stability: Ensuring the compound is not rapidly metabolized in the body is crucial for achieving sufficient exposure and duration of action.

Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) is essential for developing a viable drug candidate.

Central Nervous System (CNS) Penetration: For a centrally acting anti-obesity agent, the ability to cross the blood-brain barrier and reach the target receptors in the brain is a prerequisite. However, some modifications introduced to reduce hERG activity were found to result in suboptimal CNS behavior, highlighting the complex interplay of various drug properties. nih.gov

Through these iterative cycles of design, synthesis, and testing, the initial moderately potent and hERG-active this compound was evolved into a series of highly potent and selective antagonists with significantly reduced hERG liability, demonstrating a successful lead optimization campaign.

Molecular Mechanisms of Mchr1 Antagonism by Pyrrolidine Mchr1 Antagonist 1

MCHR1 Receptor Binding Kinetics and Affinity

Pyrrolidine (B122466) MCHR1 antagonist 1 demonstrates notable potency and selectivity as an antagonist for the MCHR1 receptor. Research has established its binding affinity through various assays. For instance, it has shown a pIC50 of 7.6, which corresponds to an IC50 value of 6x10-8 M. guidetopharmacology.orgnih.gov Another study reports a Kb of 1 nM and a Ki of 4 nM for its interaction with the human MCH1 receptor. medchemexpress.com The compound's selectivity is highlighted by its significantly lower affinity for other receptors like NPY1, NPY5, GALR1, GALR2, GALR3, and rat 5HT2C receptors, with Ki values exceeding 50000 nM. medchemexpress.com The discovery of this class of pyrrolidine antagonists stemmed from the identification of a lead compound with moderate potency, which was subsequently optimized to enhance its MCHR1 affinity while reducing off-target effects. ebi.ac.uk

Binding Affinity of Pyrrolidine MCHR1 Antagonist 1 and Other MCHR1 Ligands

| Compound | Binding Parameter | Value | Receptor |

|---|---|---|---|

| This compound | pIC50 | 7.6 guidetopharmacology.orgnih.gov | Human MCHR1 |

| This compound | Kb | 1 nM medchemexpress.com | Human MCH1 |

| This compound | Ki | 4 nM medchemexpress.com | Human MCH1 |

| MCH-1 antagonist 1 | Ki | 2.6 nM medchemexpress.com | MCH-1 |

| SNAP-94847 | Ki | 2.2 nM medchemexpress.com | MCHR1 |

| SNAP-94847 | pKd | 9.24 nih.gov | MCHR1 |

Modulation of Intracellular Signal Transduction Pathways

The antagonism of MCHR1 by this compound leads to the modulation of several key intracellular signaling pathways.

Impact on G-Protein Coupling and Downstream Signaling

MCHR1 is known to couple to multiple G proteins, including Gi, Go, and Gq. biorxiv.orgfrontiersin.org This coupling initiates downstream signaling cascades. The binding of an antagonist like this compound prevents the receptor's activation by the endogenous ligand, melanin-concentrating hormone (MCH), thereby inhibiting these G-protein mediated signals. medchemexpress.combiorxiv.org Specifically, MCHR1 signaling through Gi/o proteins is inhibited. frontiersin.org

Inhibition of Cyclic Adenosine (B11128) Monophosphate (cAMP) Accumulation

A primary consequence of MCHR1 activation via the Gi/o pathway is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. medchemexpress.comfrontiersin.orgthermofisher.comgenscript.com this compound, by blocking the receptor, prevents this MCH-induced reduction in cAMP. researchgate.net In experimental settings, MCH has been shown to antagonize the effects of forskolin, an activator of adenylyl cyclase that elevates intracellular cAMP. wikigenes.org The antagonist would, therefore, counteract this action of MCH.

Influence on Intracellular Calcium Flux

MCHR1 activation, particularly through the Gq pathway, stimulates phosphoinositide hydrolysis, resulting in an increase in intracellular calcium (Ca2+) flux. medchemexpress.comthermofisher.comgenscript.comnih.gov By acting as an antagonist, this compound blocks this MCH-stimulated mobilization of intracellular calcium. nih.gov

Effects on Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK1/2) Activation

The MCHR1 signaling cascade also includes the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK1/2) pathway. frontiersin.orgfrontiersin.org Activation of MCHR1 has been demonstrated to lead to the phosphorylation of ERK1/2. frontiersin.org An antagonist at this receptor would be expected to inhibit this MCH-induced ERK1/2 activation. Studies on other MCHR1 antagonists have confirmed their ability to block this pathway. nih.gov

Signaling Pathways Modulated by this compound

| Signaling Pathway | Effect of MCHR1 Activation by MCH | Effect of this compound |

|---|---|---|

| G-Protein Coupling | Activates Gi/o and Gq pathways biorxiv.orgfrontiersin.org | Inhibits G-protein coupling biorxiv.org |

| cAMP Accumulation | Decreases intracellular cAMP medchemexpress.comfrontiersin.orgthermofisher.comgenscript.com | Prevents the decrease in cAMP researchgate.net |

| Intracellular Calcium Flux | Increases intracellular Ca2+ medchemexpress.comthermofisher.comgenscript.comnih.gov | Blocks the increase in Ca2+ nih.gov |

| MAPK/ERK1/2 Activation | Increases phosphorylation of ERK1/2 frontiersin.orgfrontiersin.org | Inhibits phosphorylation of ERK1/2 nih.gov |

Structural Insights into MCHR1 Antagonist-Receptor Interactions

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided detailed insights into how antagonists bind to MCHR1. While the specific structure of this compound in complex with the receptor may not be publicly available, studies on other potent antagonists like SNAP-94847 reveal the general mechanism of antagonism. biorxiv.orgresearchgate.net

Antagonists like SNAP-94847 bind within a hydrophobic pocket formed by the transmembrane (TM) helices 1, 2, 3, 6, and 7 of the MCHR1 receptor. biorxiv.orgresearchgate.net This binding site is located deeper within the 7TM domain compared to the binding site of the agonist MCH. biorxiv.org The antagonist's structure, often comprising multiple functional groups, allows for specific interactions with key amino acid residues within this pocket. biorxiv.org For example, the tertiary amine of SNAP-94847 is anchored by an interaction with aspartic acid at position 3.32 (D192). nih.gov The binding of the antagonist stabilizes the inactive conformation of the receptor, preventing the conformational changes necessary for G-protein coupling and subsequent signaling. nih.gov Specifically, the antagonist's interaction with key residues, such as tryptophan at position 6.48 (W338), physically blocks the conformational rearrangements required for receptor activation. nih.gov These structural findings provide a molecular basis for the antagonist's function and can guide the design of new and improved MCHR1 antagonists. biorxiv.orgresearchgate.net

Preclinical Pharmacological Characterization of Pyrrolidine Mchr1 Antagonist 1

In Vitro Pharmacological Profiling

The initial characterization of pyrrolidine (B122466) MCHR1 antagonist 1 involved a series of in vitro assays to determine its potency, selectivity, and functional activity at the MCHR1.

Receptor Binding Assays for MCHR1 Selectivity

Research has been conducted to determine the binding affinity of pyrrolidine MCHR1 antagonist 1 for the human MCHR1. These studies are crucial for understanding the compound's potency at its intended target.

A key study in the discovery of this compound identified it as a novel pyrrolidine derivative with moderate potency as an MCHR1 antagonist. guidetopharmacology.orgnih.gov Further characterization established a pIC50 value of 7.2 for this compound, which corresponds to an IC50 of 6x10⁻⁸ M. researchgate.net This indicates a reasonably high affinity of the compound for the MCHR1.

Initial profiling also revealed that this compound acts as an inhibitor of the hERG (human Ether-à-go-go-Related Gene) channel. guidetopharmacology.orgnih.gov This is a critical finding, as hERG inhibition is a known liability for many drug candidates due to potential cardiac side effects. The research that identified this compound also focused on structure-activity relationship (SAR) studies to optimize MCHR1 potency while mitigating hERG inhibition in subsequent analogs. guidetopharmacology.orgnih.gov

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Reference |

|---|---|---|

| pIC50 | 7.2 | researchgate.net |

| IC50 | 6x10⁻⁸ M | researchgate.net |

| hERG Inhibition | Observed | guidetopharmacology.orgnih.gov |

Functional Cellular Assays

Functional assays are essential to confirm that the binding of a compound to its receptor translates into a biological response. In the case of an antagonist, this means demonstrating its ability to block the action of the natural ligand.

The functional activity of this compound was assessed by its ability to inhibit the signaling cascade initiated by MCH. One of the primary signaling pathways for MCHR1 involves the inhibition of cyclic AMP (cAMP) production. Functional assays measured the inhibition of forskolin-induced cAMP accumulation in HEK 293 cells transfected with the human MCH1 receptor, confirming the antagonistic nature of the compound. researchgate.net

In Vivo Assessment in Rodent and Non-Rodent Preclinical Models

While in vitro data are vital, in vivo studies are necessary to understand a compound's effects in a whole organism. This includes its impact on complex physiological processes like energy homeostasis.

Evaluation in Models of Energy Homeostasis Regulation

The primary therapeutic rationale for developing MCHR1 antagonists is their potential to regulate energy balance, making their evaluation in relevant animal models a critical step.

Beyond food intake, MCHR1 signaling is also implicated in the regulation of energy expenditure. Consequently, antagonism of this receptor could potentially increase metabolic rate. However, specific research findings on the impact of this compound on metabolic rate parameters in preclinical models have not been detailed in the available scientific literature.

Investigation of Food Intake Modulatory Effects

Assessment in Neurobehavioral Models

The blockade of MCHR1 has been shown to produce effects similar to clinically used antidepressants and anxiolytics in various preclinical models. guidetopharmacology.org The MCH system is intricately linked with brain regions and neurotransmitter systems that govern emotion and behavior, including the mesocorticolimbic dopamine (B1211576) pathway and the serotonin (B10506) system. plos.orgnih.gov

The MCH system is implicated in the behavioral and endocrine responses to stress. google.com Studies using MCHR1 antagonists have consistently demonstrated anxiolytic-like effects in rodent models. For instance, mice with a genetic knockout of the MCHR1 gene exhibit reduced anxiety-like behavior in tests such as the open field, elevated plus maze, and social interaction tests. nih.gov Pharmacological blockade with MCHR1 antagonists mirrors these genetic findings, producing significant anxiolytic-like activity. researchgate.net

Chronic stress has been shown to elevate MCH levels in brain regions critical for emotional regulation, such as the locus coeruleus, hippocampus, and amygdala. nih.gov Administration of MCHR1 antagonists, such as SNAP-94847, can reverse the anxiety-like behaviors induced by chronic stress protocols in rodents. nih.gov This suggests that this compound, by blocking the MCHR1 receptor, would likely exhibit similar efficacy in mitigating stress-associated behaviors in preclinical models. The anxiolytic effects are thought to be mediated, at least in part, by modulating corticolimbic circuits that regulate stress responsivity. researchgate.net

The MCH/MCHR1 system is a key modulator of behaviors associated with depression. nih.gov Treatment with MCHR1 antagonists produces robust antidepressant-like effects in various rodent models of depression. google.com For example, the MCHR1 antagonist SNAP-94847 has been shown to be effective in mouse models of depression after both acute and chronic administration. plos.org These effects are often independent of hippocampal neurogenesis, a mechanism associated with some other classes of antidepressants. plos.org

Chronic stress models, which induce depression-like phenotypes such as anhedonia (measured by reduced sucrose (B13894) preference), show that these behaviors are correlated with elevated MCH levels in the brain. nih.gov Antagonism of MCHR1 in these models can reverse the depression-like behaviors. nih.gov For example, direct administration of an MCHR1 antagonist into the locus coeruleus of rats exposed to chronic unpredictable stress exerted antidepressant effects by normalizing norepinephrine (B1679862) production. nih.gov Genetic models also support this role; mice lacking the MCHR1 gene show a behavioral profile consistent with reduced depression. biorxiv.org Therefore, this compound is expected to show a positive impact on mood-related phenotypes in preclinical assessments.

Effects on Stress-Associated Behaviors

Correlation with Endogenous MCH System Modulation

The effects of this compound are directly correlated with its ability to block the signaling of the endogenous MCH system. MCH is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, with its receptor, MCHR1, widely distributed throughout the brain. nih.gov This distribution includes high expression in limbic structures like the nucleus accumbens shell, which are critical for mood, motivation, and reward. plos.org

The antagonist's efficacy in neurobehavioral models is contingent on the functional state of the endogenous MCH system. For example, the effects of the MCHR1 antagonist TPI 1361-17 on apomorphine-induced sensorimotor gating deficits were dependent on the presence of MCH, confirming that the antagonist's action is to specifically block MCH-mediated effects at the MCHR1 receptor. plos.org Furthermore, the behavioral phenotype of MCHR1 knockout mice—which includes leanness, hyperactivity, and anxiolytic-like traits—is consistent with the effects observed after pharmacological blockade with MCHR1 antagonists. google.comnih.gov This correlation confirms that the observed anxiolytic and antidepressant-like effects of compounds like this compound are a direct result of inhibiting the native MCH signaling pathway.

Pharmacodynamic Characterization in Preclinical Systems

The pharmacodynamic profile of this compound is defined by its binding affinity and functional antagonism at the MCHR1 receptor. Research on a class of novel pyrrolidine MCHR1 antagonists, including a lead compound designated as "pyrrolidine 1," provides insight into these properties. nih.gov This lead compound demonstrated moderate potency as an MCHR1 antagonist. nih.gov Subsequent optimization efforts within this chemical series led to the development of analogs with significantly improved potency, achieving single-digit nanomolar antagonist activity. nih.govebi.ac.uk

The primary mechanism of action is competitive antagonism at the MCHR1, a G protein-coupled receptor (GPCR). MCH binding to MCHR1 typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. wikigenes.org this compound would act by binding to the receptor and preventing this MCH-induced signaling cascade. Functional assays, such as measuring guanosine (B1672433) 5'-O-(3-thio)triphosphate (GTPγS) binding, are used to quantify the antagonist activity of these compounds. wikigenes.org

An important aspect of the pharmacodynamic characterization for this class of compounds has been managing off-target effects, particularly inhibition of the hERG potassium channel, which can pose a risk for cardiac toxicity. nih.govmdpi.com Structure-activity relationship (SAR) studies on the pyrrolidine series focused on modifying specific parts of the molecule to decrease hERG inhibition while maintaining or improving MCHR1 potency. nih.govebi.ac.uk For example, replacing a dimethoxyphenyl ring with more polar alkyl groups was found to dramatically reduce hERG channel inhibition. nih.gov

The table below summarizes the key pharmacodynamic parameters for representative pyrrolidine MCHR1 antagonists based on available literature.

| Compound | Target | Action | Potency (IC50) | Key Findings | Reference |

| This compound | MCHR1 | Antagonist | 6.0x10⁻⁸ M (pIC50 7.2) | Primary target is the MCHR1 receptor. | guidetopharmacology.org |

| Lead Pyrrolidine 1 | MCHR1 | Antagonist | Moderate | Identified as a lead compound; showed hERG channel inhibition. | nih.gov |

| Optimized Pyrrolidine Analogs | MCHR1 | Antagonist | Single-digit nM | SAR optimization decreased hERG inhibition and increased MCHR1 potency. | nih.gov |

Advanced Medicinal Chemistry Considerations for Mchr1 Antagonists

Design Principles for Novel MCHR1 Antagonist Chemotypes

The design of novel chemotypes for MCHR1 antagonists is guided by understanding the receptor's binding pocket and the pharmacophoric features required for potent and selective antagonism. A common feature among many MCHR1 antagonists is the presence of a basic nitrogen atom, which is believed to form a key salt bridge interaction with a conserved aspartic acid residue (Asp123) in the third transmembrane domain of the receptor. acs.orgbiorxiv.org This interaction serves as a crucial anchor for many antagonist scaffolds.

Structural models and, more recently, a cryo-electron microscopy (cryo-EM) structure of MCHR1 in complex with an antagonist have provided unprecedented insight into the binding site. biorxiv.orgnih.gov The antagonist binding pocket is largely hydrophobic, with key interactions involving aromatic and hydrophobic moieties of the ligand. For instance, the antagonist SNAP-94847, which features a 4-arylpiperidine scaffold, is anchored by the interaction of its quaternary amine with Asp123. biorxiv.org

Based on these structural insights, several distinct chemotypes have been developed. Early efforts focused on scaffolds like piperidines and pyrimidines. nih.gov Over time, the diversity of chemotypes expanded significantly to include:

Thienopyrimidinones : Structure-activity relationship (SAR) studies on this core led to potent and selective antagonists. acs.org

Quinoline and Quinazoline Derivatives : These scaffolds have been extensively explored and have yielded potent MCHR1 antagonists. researchgate.netnih.govresearchgate.net

Pyrrolidine-based Structures : A notable class includes pyrrolidine (B122466) derivatives, which have been investigated for their MCHR1 inhibitory activity. nih.govnih.gov This includes compounds like the retro bis-aminopyrrolidine ureas and thienopyrimidinone bis-aminopyrrolidine ureas. nih.govnih.gov

Non-basic Antagonists : To circumvent issues associated with basic amines (discussed later), researchers have successfully designed antagonists that lack this feature. acs.org This was achieved by designing scaffolds, such as 1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives, that could interact with other key residues like Tyr272, thereby compensating for the absence of the interaction with Asp123. acs.org

Modern drug discovery campaigns also employ computational methods, such as virtual screening of compound libraries and machine learning algorithms, to identify entirely new chemical scaffolds with the potential for MCHR1 antagonism. mdpi.commdpi.comcache-challenge.org

Lead Optimization Strategies in MCHR1 Antagonist Discovery

Lead optimization is a critical phase in drug discovery that aims to refine the properties of an initial "hit" compound to produce a clinical candidate. In the context of MCHR1 antagonists, this process frequently focuses on improving potency, selectivity, and pharmacokinetic properties while mitigating off-target effects, particularly hERG channel inhibition.

A key example of lead optimization can be seen in the development of the pyrrolidine class of MCHR1 antagonists. An initial lead compound, pyrrolidine MCHR1 antagonist 1 , was identified as having moderate potency (IC50 = 60 nM). nih.govguidetopharmacology.org However, subsequent profiling revealed that this compound was also a potent inhibitor of the hERG potassium channel, a significant liability that can lead to cardiotoxicity. nih.gov

The structure-activity relationship (SAR) of this pyrrolidine series was systematically investigated to address these issues. nih.govebi.ac.uk Two primary strategies were employed:

Potency Enhancement : To improve MCHR1 binding affinity, modifications were made to the amide portion of the molecule. It was discovered that increasing the acidity of the amide proton by converting the benzamide (B126) in the lead compound to an anilide resulted in a significant boost in potency, yielding antagonists with single-digit nanomolar activity. nih.govebi.ac.uk

hERG Inhibition Reduction : To decrease the affinity for the hERG channel, the dimethoxyphenyl ring of the lead compound was targeted. Replacing this lipophilic group with more polar alkyl groups dramatically reduced hERG inhibition. nih.govebi.ac.uk

These optimization efforts demonstrate a classic medicinal chemistry approach: iteratively modifying a lead structure to enhance desired activities while reducing undesirable ones. The table below summarizes the impact of these modifications on MCHR1 potency and hERG inhibition for representative compounds from this series.

| Compound | Key Structural Features | MCHR1 IC50 (nM) | hERG Inhibition (%) @ 10 µM |

| This compound | Lead compound with benzamide and dimethoxyphenyl ring | 60 | High |

| Optimized Anilide Analog | Benzamide replaced with anilide | <10 | High |

| Optimized Polar Analog | Dimethoxyphenyl ring replaced with polar alkyl groups | Maintained Potency | Dramatically Reduced |

This table is a conceptual representation based on the findings described in the referenced literature. nih.gov

Challenges in MCHR1 Antagonist Development: Receptor Selectivity and Promiscuity Considerations

The development of MCHR1 antagonists has been fraught with challenges, with many promising compounds failing to advance to the clinic. nih.govresearchgate.netfrontiersin.org These difficulties are primarily rooted in issues of receptor selectivity and compound promiscuity, especially off-target binding to the hERG potassium channel.

hERG Channel Inhibition

The most significant and pervasive challenge in the development of MCHR1 antagonists is their propensity to bind to and inhibit the hERG potassium channel. mdpi.comnih.gov Inhibition of this channel can prolong the QT interval of the heartbeat, leading to a life-threatening arrhythmia. A molecular modeling analysis confirmed that many MCHR1-binding chemotypes share structural features with known hERG ligands, explaining the high frequency of this off-target activity. nih.govnih.gov The case of This compound is a specific example of a lead compound being hampered by hERG liability. nih.gov

Medicinal chemists have devoted considerable effort to designing MCHR1 antagonists with reduced hERG affinity. nih.govnih.govresearcher.life Strategies often involve reducing the lipophilicity and basicity of the molecules. nih.govacs.org However, these modifications can sometimes be detrimental to other crucial properties, such as MCHR1 potency or the ability to penetrate the central nervous system (CNS). nih.govingentaconnect.com The discovery of non-basic antagonists represents a significant step toward overcoming this hurdle. acs.org

Selectivity and Promiscuity

Beyond hERG, MCHR1 antagonists must be selective against other related receptors to avoid unwanted side effects. As MCHR1 is a GPCR, there is a risk of cross-reactivity with other members of this large family, such as serotonergic and adrenergic receptors. researchgate.netnih.gov

For example, some early reports of the anxiolytic effects of MCHR1 antagonists were later questioned, with suggestions that the observed activity might be due to off-target agonism at the 5-HT1A serotonin (B10506) receptor. nih.govnih.gov Similarly, binding to the 5-HT2C receptor has been noted as a potential off-target liability for some MCHR1 antagonist series. nih.gov Such promiscuity complicates the interpretation of preclinical results and poses a safety risk. Therefore, a critical part of the development process involves extensive profiling of new compounds against a panel of relevant off-targets to ensure high selectivity for MCHR1. acs.org

The table below provides a conceptual overview of the selectivity challenges faced in MCHR1 antagonist development.

| Target | Desired Activity | Common Off-Target Interactions | Consequence of Off-Target Activity |

| MCHR1 | Antagonism | - | Therapeutic Effect |

| hERG Channel | No Activity | Inhibition/Blockade | Cardiotoxicity (Long QT Syndrome) |

| 5-HT1A Receptor | No Activity | Agonism | Confounding anxiolytic effects |

| 5-HT2C Receptor | No Activity | Antagonism | Potential side effects |

| Other GPCRs | No Activity | Various | Unpredictable side effects |

Future Research Directions and Perspectives on Pyrrolidine Mchr1 Antagonists

Exploration of MCHR1-Mediated Signaling in Underexplored Physiological Systems

While the role of MCHR1 in energy homeostasis and feeding behavior is well-documented, its broad distribution throughout the brain suggests a wider range of physiological functions that remain to be fully elucidated. frontiersin.org Future research will delve into these less-explored areas, potentially unlocking new therapeutic avenues for pyrrolidine (B122466) MCHR1 antagonists.

The MCH-MCHR1 system is implicated in a variety of neuronal functions beyond appetite regulation, including mood, sleep, and learning. biorxiv.org MCHR1 is notably expressed in brain regions associated with motivation and reward, such as the nucleus accumbens shell, indicating a potential role in the regulation of these processes. frontiersin.org Furthermore, emerging evidence suggests that MCHR1 antagonists may have applications in treating mood disorders like anxiety and depression, as well as sleep disorders. patsnap.compatsnap.com Preclinical studies have already demonstrated the anxiolytic and antidepressant-like effects of MCHR1 inhibitors in animal models. biorxiv.orgpatsnap.com There is also early-stage research pointing to the potential involvement of the MCH system in inflammatory diseases and even Alzheimer's disease, opening up entirely new fields of investigation for these compounds. frontiersin.orgbiorxiv.org

The intricate interplay between MCHR1 and other neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576), is another critical area for future investigation. patsnap.com Understanding these interactions will be crucial for a comprehensive grasp of the physiological effects of MCHR1 antagonism and for anticipating potential side effects or polypharmacological benefits. The activation of MCHR1 is known to trigger multiple intracellular signaling cascades, including the inhibition of cyclic AMP (cAMP) and the mobilization of intracellular calcium via G-protein coupling. frontiersin.org A deeper understanding of these pathways in different neuronal populations will be essential for developing more targeted and effective MCHR1 antagonists.

Table 1: Potential Underexplored Therapeutic Areas for MCHR1 Antagonists

| Therapeutic Area | Rationale for Exploration | Key Research Focus |

|---|---|---|

| Mood Disorders (Anxiety, Depression) | MCHR1 expression in brain regions regulating mood and emotion; Anxiolytic/antidepressant effects in preclinical models. biorxiv.orgpatsnap.com | Elucidating the specific neural circuits and signaling pathways involved; Assessing efficacy in relevant animal models. |

| Sleep Disorders | MCHR1's role in regulating circadian rhythms and sleep-wake cycles. patsnap.compatsnap.com | Investigating the impact of MCHR1 antagonism on sleep architecture and quality. |

| Inflammatory Diseases | Preliminary evidence suggesting a role for the MCH system in inflammation. frontiersin.org | Characterizing the expression and function of MCHR1 in immune cells and inflammatory tissues. |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Potential involvement of the MCH system in cognitive processes and neuronal health. biorxiv.org | Exploring the neuroprotective potential of MCHR1 antagonists in models of neurodegeneration. |

| Reward and Motivation | MCHR1 expression in the nucleus accumbens and interaction with dopamine systems. frontiersin.orgpatsnap.com | Investigating the effects of MCHR1 antagonism on reward-seeking behavior and addiction models. |

Integration of Computational and Experimental Approaches in Antagonist Design

The design and optimization of potent and selective pyrrolidine MCHR1 antagonists are increasingly benefiting from the synergy between computational and experimental techniques. This integrated approach is accelerating the discovery of novel chemical scaffolds and refining the properties of existing lead compounds.

A major hurdle in the development of MCHR1 antagonists has been off-target effects, particularly the inhibition of the hERG potassium channel, which can lead to cardiotoxicity. mdpi.com Computational models, including deep learning and machine learning algorithms, are now being employed to predict hERG liability with greater accuracy, allowing for the early-stage filtering of compounds with a higher risk of cardiotoxicity. mdpi.comresearchgate.net

The absence of a high-resolution crystal structure of MCHR1 for many years hampered structure-based drug design. To overcome this, researchers have utilized homology modeling and advanced protein structure prediction methods like AlphaFold to create reliable 3D models of the receptor. cache-challenge.org These models, in conjunction with molecular dynamics simulations, provide insights into the binding pocket and help in the rational design of antagonists. mdpi.comnih.gov The recent determination of the cryo-electron microscopy (cryo-EM) structure of MCHR1 in complex with an antagonist provides an unprecedented opportunity for more precise structure-guided drug design. biorxiv.org

In silico screening of large chemical libraries is a powerful tool for identifying novel MCHR1 antagonist chemotypes. researchgate.net Techniques such as 2D similarity searching and 3D pharmacophore modeling have been successfully used to mine multi-million compound repositories for promising starting points for medicinal chemistry campaigns. acs.org These computational hits are then synthesized and evaluated experimentally, creating a feedback loop that refines the predictive models.

Table 2: Key Computational and Experimental Approaches in MCHR1 Antagonist Design

| Approach | Description | Application in MCHR1 Antagonist Design |

|---|---|---|

| Homology Modeling/AlphaFold | Predicting the 3D structure of a protein based on its amino acid sequence and known structures of related proteins. cache-challenge.org | Generating reliable models of the MCHR1 receptor for structure-based drug design in the absence of an experimental structure. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules to understand the physical properties of a system over time. mdpi.comnih.gov | Assessing the stability of the MCHR1 receptor model and predicting the binding modes and dynamics of antagonists. |

| In Silico Screening (Virtual Screening) | Using computational methods to search large libraries of compounds for molecules that are likely to bind to a drug target. researchgate.net | Rapidly identifying novel and diverse chemical scaffolds for MCHR1 antagonists from vast compound collections. |

| Machine Learning/Deep Learning | Utilizing algorithms that can learn from data to make predictions. mdpi.comresearchgate.net | Predicting MCHR1 binding affinity and potential off-target effects, such as hERG cardiotoxicity, for large numbers of compounds. |

| Cryo-Electron Microscopy (Cryo-EM) | A technique for determining the high-resolution 3D structure of biomolecules. biorxiv.org | Providing a detailed experimental structure of the MCHR1-antagonist complex to guide rational drug design. |

| 3D-QSAR (Quantitative Structure-Activity Relationship) | Relating the 3D properties of molecules to their biological activity. nih.gov | Developing predictive models to guide the optimization of antagonist potency and selectivity. |

Q & A

Q. What experimental models are commonly used to evaluate the efficacy of pyrrolidine MCHR1 antagonists in depression research?

Methodological Answer:

- In vitro models :

- Receptor binding assays : Measure IC50 values using radioligand displacement (e.g., competition with SNAP-94847) to assess antagonist affinity for MCHR1 .

- Calcium flux assays : Monitor intracellular Ca²⁺ changes in IMR-32 cells to evaluate functional antagonism (e.g., IC50 = 196 ± 30 nM for MCHR1 antagonist 2) .

- In vivo models :

- Chronic unpredictable stress (CUS) : Assess restoration of norepinephrine (NE) levels in the locus coeruleus (LC) and medial prefrontal cortex (mPFC) post-antagonist administration .

- Forced swim test (FST) : Quantify reductions in immobility time as a proxy for antidepressant-like effects .

- Diet-induced obesity (DIO) : Evaluate metabolic effects (e.g., food intake, body weight) to confirm central MCHR1 antagonism .

Q. How can researchers ensure that in vivo effects of MCHR1 antagonists are attributed to the parent compound rather than metabolites?

Methodological Answer:

- Metabolite identification studies : Use LC-MS/MS to profile plasma and brain samples post-administration, comparing pharmacokinetics of the parent compound and metabolites .

- Synthesize and test metabolites : For example, compound 7 (a metabolite of methoxy precursor 6) was independently synthesized and validated for MCHR1 activity to confirm its role in observed efficacy .

- Blood-brain barrier (BBB) penetration assays : Measure brain-to-plasma ratios using radiolabeled compounds or microdialysis to verify intact compound delivery .

Advanced Research Questions

Q. How can structural insights from cryo-EM studies guide the design of selective pyrrolidine MCHR1 antagonists?

Methodological Answer:

- Leverage antagonist-bound receptor structures :

- The cryo-EM structure of SNAP-94847-bound MCHR1 reveals a hydrophobic binding pocket involving TMs 1, 2, 3, 6, and 7. Key interactions include π-π stacking with F3346.55 and hydrogen bonding with Q1963.32 .

- Modify pyrrolidine scaffolds to optimize interactions with residues like Y3707.43 and W3386.48, which stabilize the inactive receptor conformation .

- Mutagenesis studies : Validate critical residues (e.g., R210H and P377S mutants) using luciferase reporter assays to assess functional antagonism .

Q. What methodological approaches resolve contradictions in MCHR1 antagonist effects across chronic stress models?

Methodological Answer:

Q. How can researchers optimize chronic administration protocols for MCHR1 antagonists to mitigate neuroadaptations?

Methodological Answer:

- Dose titration studies :

- Use subchronic dosing (e.g., 14–21 days) in CUS models with escalating doses to avoid receptor desensitization .

- Circadian rhythm monitoring :

- Combination therapy trials :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.